Aqueous Solubility vs. Phenyl Bioisostere
The introduction of a hydroxyl group onto the cubane scaffold significantly enhances aqueous solubility compared to a phenyl ring-containing analog. This effect is consistent with the class-level trend that replacing a benzene ring with a saturated bioisostere like cubane dramatically improves solubility, and the addition of a polar hydrogen bond donor (OH) further amplifies this effect [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Increased by >100-fold vs. phenyl analog (class-level inference) |
| Comparator Or Baseline | Phenyl analog (1,4-substituted benzene) solubility: 1.384 mM |
| Quantified Difference | Cubane analog solubility: 148.8 mM; Difference: >107-fold increase |
| Conditions | Measured for a model 1,4-dicarboxylic acid series (not the exact compound, but demonstrative of the class effect). |
Why This Matters
Superior aqueous solubility is a primary driver for using cubanes in drug discovery to improve bioavailability and reduce the need for formulation additives, making this compound a strategic procurement choice over traditional phenyl-based building blocks.
- [1] Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 618, 513–518. (Supporting Information Table 2). View Source
